6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane
Description
The compound 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane features a spiro[3.3]heptane core fused with a 2-azaspiro ring. Key structural elements include:
- Spirocyclic framework: The 2-azaspiro[3.3]heptane system imports rigidity and conformational constraints, enhancing binding selectivity in medicinal chemistry applications .
- Triazole-ethyl side chain: The 2-(2H-triazol-2-yl)ethyl moiety introduces hydrogen-bonding capacity and metabolic stability, common in bioactive molecules .
Properties
IUPAC Name |
6-phenyl-2-[2-(triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-17-6-7-18-20/h1-7,15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGHOVKBVEIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CCN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is the use of a three-component coupling reaction, where unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide are reacted under palladium(0)-copper(I) bimetallic catalysis. The resulting intermediate is then subjected to further reactions to introduce the phenyl group and complete the spirocyclic framework.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane can be utilized in molecular docking studies to investigate its binding affinity to various enzymes and receptors. This can help in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design new pharmaceuticals. Its triazole ring, in particular, is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the biological system and the specific application.
Comparison with Similar Compounds
Core Structure Modifications
Key Observations :
- Rigidity vs. Flexibility : The 2-azaspiro[3.3]heptane core in the target compound offers greater rigidity than 1-oxa or 2-thia analogs, which may alter pharmacokinetic properties .
- Substituent Effects : The triazole-ethyl group enhances metabolic stability compared to tert-butylsulfinyl or benzhydryl groups in 4n , which are bulkier and may limit bioavailability .
Functional Group Variations
- Triazole vs. Morpholino/Triazine: describes 45, a 2-oxa-6-azaspiro[3.3]heptane with a morpholino-triazine substituent. Its synthesis (57% yield) involves oxalate intermediates, contrasting with the triazole-ethyl group’s nucleophilic substitution pathways .
- Ester Derivatives : 2-(Phenylmethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate () and methyl 2-azaspiro[3.3]heptane-6-carboxylate () feature ester groups, improving solubility but reducing membrane permeability compared to the triazole-ethyl chain .
Pharmacological Potential
- Spirocyclic CNS Drugs : Compounds like 4n and 4o are explored for CNS applications due to their ability to cross the blood-brain barrier, a trait likely shared by the target compound .
Analytical and Structural Insights
- NMR Characterization : Aromatic protons in analogous compounds (δ 7.1–7.5) confirm phenyl/triazole presence, while tert-butylsulfinyl groups show distinct $ ^13C $ NMR signals (δ 23.1) .
Biological Activity
6-Phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a spirocyclic structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane is . The compound features a triazole ring, which is often associated with diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial effects. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anticancer Potential
The spirocyclic structure of 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane may enhance its ability to interact with cancer cell targets. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this azaspiro compound may also possess neuropharmacological properties. Research on related azaspiro compounds has demonstrated efficacy in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study 1: Triazole Derivatives in Cancer Therapy
A study published in PubMed explored the anticancer effects of various triazole derivatives, including those similar to 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values suggesting effective dose ranges for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on the antimicrobial properties of triazole-containing compounds, researchers found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds as alternatives to traditional antibiotics .
The biological activity of 6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole group may interact with enzymes critical for cellular metabolism.
- Receptor Modulation : The azaspiro structure could allow for binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
